molecular formula C8H13ClN2O3 B1435004 Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride CAS No. 1803607-65-9

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride

Cat. No.: B1435004
CAS No.: 1803607-65-9
M. Wt: 220.65 g/mol
InChI Key: NNKLUOBXFHPHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride is a chemical compound with the molecular formula C8H12N2O3Cl It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, with an amine and a nitrile oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction could produce various reduced oxazole compounds.

Scientific Research Applications

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate hydrochloride
  • Methyl 3-(2-aminopropan-2-yl)-1,2-thiazole-5-carboxylate hydrochloride
  • Methyl 3-(2-aminopropan-2-yl)-1,2-imidazole-5-carboxylate hydrochloride

Uniqueness

Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3.ClH/c1-8(2,9)6-4-5(13-10-6)7(11)12-3;/h4H,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKLUOBXFHPHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC(=C1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803607-65-9
Record name 5-Isoxazolecarboxylic acid, 3-(1-amino-1-methylethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803607-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride
Reactant of Route 3
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride
Reactant of Route 4
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride
Reactant of Route 6
Methyl 3-(2-aminopropan-2-yl)-1,2-oxazole-5-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.